molecular formula C12H4Br2N2O B12297006 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B12297006
M. Wt: 351.98 g/mol
InChI Key: YKEDZFFDJWETSV-UHFFFAOYSA-N
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Description

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H4Br2N2O. It is known for its unique structure, which includes a dibromo-substituted indenone core linked to a malononitrile group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5,6-dibromo-1-indanone with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the indanone reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the replacement of bromine atoms with other functional groups .

Scientific Research Applications

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its ability to undergo various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, it may interact with enzymes or proteins, altering their function. In chemical synthesis, it acts as a reactive intermediate, facilitating the formation of new bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its dibromo substitution, which imparts distinct reactivity and chemical properties. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H4Br2N2O

Molecular Weight

351.98 g/mol

IUPAC Name

2-(5,6-dibromo-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H4Br2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2

InChI Key

YKEDZFFDJWETSV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Br)Br

Origin of Product

United States

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